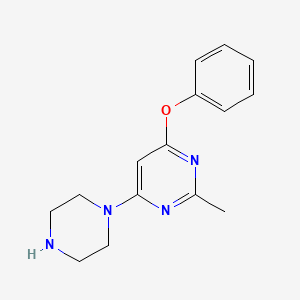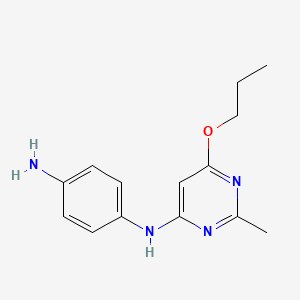![molecular formula C16H11N3O2 B6576532 3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1413504-46-7](/img/structure/B6576532.png)
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1,2,3,4-tetrahydroquinoxalin-2-one, commonly referred to as 3Z-TQX, is a heterocyclic compound that has been widely studied due to its potential applications in many scientific fields, including medicinal chemistry and materials science. 3Z-TQX is a five-membered ring system containing an oxygen atom and two nitrogen atoms, and is classified as an oxindole derivative. This compound has a broad range of properties, including antifungal, anti-inflammatory, and antioxidant activities, and has recently been used as a novel drug scaffold for the development of novel therapeutic agents.
Applications De Recherche Scientifique
3Z-TQX has been studied extensively in the scientific community due to its potential applications in medicinal chemistry and materials science. In medicinal chemistry, 3Z-TQX has been studied for its potential as an antifungal, anti-inflammatory, and antioxidant agent. In materials science, 3Z-TQX has been studied for its potential use as a photovoltaic material, a catalyst, and a luminescent material.
Mécanisme D'action
The exact mechanism of action of 3Z-TQX is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which can then trigger a cascade of biochemical and physiological effects. For example, 3Z-TQX has been shown to bind to the estrogen receptor, which can then lead to an increase in estrogen-responsive gene expression. Additionally, 3Z-TQX has been shown to bind to the androgen receptor, which can then lead to an increase in testosterone production.
Biochemical and Physiological Effects
3Z-TQX has been shown to have a wide range of biochemical and physiological effects. In animal studies, 3Z-TQX has been shown to have anti-inflammatory, antioxidant, and antifungal activities. Additionally, 3Z-TQX has been shown to have a neuroprotective effect and to reduce the risk of cardiovascular disease. In addition, 3Z-TQX has been shown to have an anti-cancer effect and to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3Z-TQX in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. Additionally, 3Z-TQX has been shown to be relatively non-toxic, making it a safe choice for laboratory experiments. The limitations of using 3Z-TQX in laboratory experiments include its relatively short half-life and its lack of solubility in certain solvents.
Orientations Futures
There is still much to be explored regarding the potential applications of 3Z-TQX. Future research could focus on the development of novel therapeutic agents based on 3Z-TQX, as well as the development of new materials based on 3Z-TQX. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3Z-TQX, as well as to identify new potential applications for 3Z-TQX. Finally, further research could be conducted to improve the synthesis of 3Z-TQX and to increase its solubility in certain solvents.
Méthodes De Synthèse
3Z-TQX can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Biginelli reaction. In the Knoevenagel condensation reaction, an aldehyde, a ketone, and a primary amine are reacted in the presence of a base such as sodium hydroxide to form a β-hydroxy amide. The Biginelli reaction involves the reaction of an aldehyde, a β-keto ester, and an urea or thiourea to form a 1,3-dicarbonyl compound. Both of these reactions have been used to synthesize 3Z-TQX in the laboratory.
Propriétés
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-13(9-5-1-2-6-10(9)18-15)14-16(21)19-12-8-4-3-7-11(12)17-14/h1-8,18,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZSQBWKMVUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,2-dihydro-3h-indol-3-ylidene)-1,4-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576454.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)



![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine](/img/structure/B6576503.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine](/img/structure/B6576504.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B6576515.png)
![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6576525.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6576538.png)
![1,3-dimethyl-7-(3-phenylpropyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576546.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6576550.png)